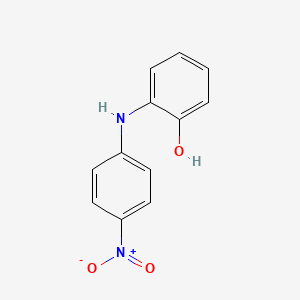
2-(4-Nitrophenylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenylamino)phenol is a compound that has not been extensively studied. It is likely to share some properties with related compounds such as 4-Nitrophenol and Phenol . 4-Nitrophenol, also known as p-nitrophenol or 4-hydroxynitrobenzene, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . Phenol, also known as Carbolic acid or Hydroxybenzene, is a benzene ring that is substituted with a hydroxyl group .
Aplicaciones Científicas De Investigación
NPD is commonly used as an analytical reagent in scientific research. It is used as a colorimetric indicator for the determination of various metal ions, such as copper, iron, and nickel. NPD can also be used as a probe for the detection of nitric oxide (NO) in biological tissues. In addition, NPD has been used as a precursor for the synthesis of various organic compounds, such as azo dyes and heterocyclic compounds.
Mecanismo De Acción
Target of Action
Similar compounds such as 2,4-dinitrophenol have been shown to interact with enzymes like pentaerythritol tetranitrate reductase . These enzymes play a crucial role in various biochemical processes, including oxidative phosphorylation .
Mode of Action
It’s structurally similar compound, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation, a critical process in cellular energy production . This uncoupling leads to a rapid loss of ATP, the primary energy currency of the cell .
Biochemical Pathways
Phenolic compounds, which include 2-(4-nitrophenylamino)phenol, are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of various phenolic compounds .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney .
Result of Action
Similar compounds like 2,4-dinitrophenol have been shown to cause dose-dependent mitochondrial uncoupling, leading to rapid loss of atp and uncontrolled hyperthermia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain supports can enhance the catalytic performance of similar compounds towards various environmental applications . Furthermore, light-induced nitration pathways of phenols, including this compound, are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters and for the formation of phytotoxic compounds in the atmosphere .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPD is a relatively inexpensive and widely available reagent that is easy to use in laboratory experiments. It has a high sensitivity and specificity for the detection of metal ions and NO. However, NPD has some limitations, including its potential toxicity and the need for careful handling. In addition, NPD may not be suitable for the detection of metal ions in complex matrices, such as biological samples.
Direcciones Futuras
There are many potential future directions for the use of NPD in scientific research. One area of interest is the development of new methods for the detection of metal ions and NO using NPD. Another area of interest is the synthesis of new organic compounds using NPD as a precursor. Additionally, NPD could be used in environmental monitoring to detect metal ions in water and soil samples. Overall, NPD is a versatile and useful reagent that has many potential applications in scientific research.
Métodos De Síntesis
NPD can be synthesized by the reaction of 4-nitroaniline with o-phenylenediamine in the presence of a catalyst such as copper sulfate. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The purity of NPD can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Análisis Bioquímico
Biochemical Properties
2-(4-Nitrophenylamino)phenol is a type of phenolic compound . Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They can interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Similar compounds like 2,4-Dinitrophenol have been shown to cause mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia
Propiedades
IUPAC Name |
2-(4-nitroanilino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-4-2-1-3-11(12)13-9-5-7-10(8-6-9)14(16)17/h1-8,13,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRFMRBEMCQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)
![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)
![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2930178.png)
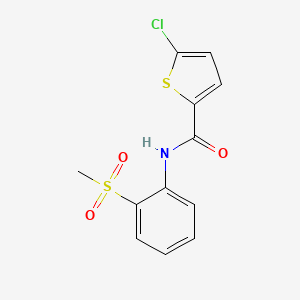
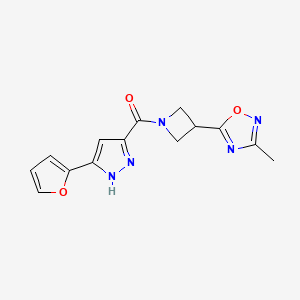
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)
![ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B2930182.png)
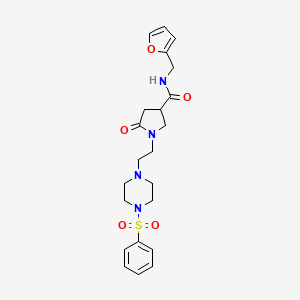
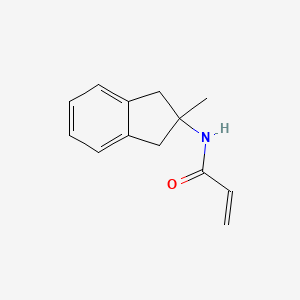

![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2930188.png)
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2930190.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)
![4-chloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2930193.png)
